molecular formula C17H13BrClNO3 B4836037 2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione

2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione

Cat. No.: B4836037
M. Wt: 394.6 g/mol
InChI Key: IUWDSCNELXNWKT-UHFFFAOYSA-N
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Description

2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound features a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindole-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions. For instance, one method involves the condensation of phthalic anhydride with 4-bromo-2-chlorophenoxypropylamine in a suitable solvent like toluene . The reaction is usually carried out under reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole-1,3-dione core.

    Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the isoindole-1,3-dione core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-[3-(4-bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3/c18-11-6-7-15(14(19)10-11)23-9-3-8-20-16(21)12-4-1-2-5-13(12)17(20)22/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWDSCNELXNWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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